molecular formula C8H4BrNO2 B13085473 7-Bromobenzo[d][1,3]dioxole-4-carbonitrile

7-Bromobenzo[d][1,3]dioxole-4-carbonitrile

Cat. No.: B13085473
M. Wt: 226.03 g/mol
InChI Key: DTWQTVRHYAQJNW-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: 7-Bromobenzo[d][1,3]dioxole-4-carbonitrile can undergo various types of chemical reactions, including:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted benzo[d][1,3]dioxole derivatives, while reduction of the carbonitrile group can produce amines or other reduced products .

Scientific Research Applications

Chemistry: In chemistry, 7-Bromobenzo[d][1,3]dioxole-4-carbonitrile is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound may be used as a precursor for the synthesis of bioactive molecules. Its derivatives can be explored for potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Medicine: In medicine, derivatives of this compound may be investigated for their therapeutic potential. Researchers may explore its use in drug discovery and development, particularly in the design of novel therapeutic agents .

Industry: In industry, this compound can be utilized in the production of specialty chemicals, agrochemicals, and other industrial products. Its versatility and reactivity make it a valuable intermediate in various industrial processes .

Mechanism of Action

The mechanism of action of 7-Bromobenzo[d][1,3]dioxole-4-carbonitrile and its derivatives depends on the specific application and target. For example, in medicinal chemistry, its derivatives may inhibit specific enzymes or receptors involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 7-Bromobenzo[d][1,3]dioxole-4-carbonitrile is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C8H4BrNO2

Molecular Weight

226.03 g/mol

IUPAC Name

7-bromo-1,3-benzodioxole-4-carbonitrile

InChI

InChI=1S/C8H4BrNO2/c9-6-2-1-5(3-10)7-8(6)12-4-11-7/h1-2H,4H2

InChI Key

DTWQTVRHYAQJNW-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(C=CC(=C2O1)Br)C#N

Origin of Product

United States

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